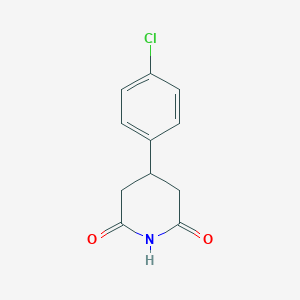

4-(4-Chlorophenyl)piperidine-2,6-dione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWYRYCGOBBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057843 | |

| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-46-3 | |

| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl Piperidine 2,6 Dione

Established Synthetic Routes

The formation of the core structure of 4-(4-Chlorophenyl)piperidine-2,6-dione relies on key chemical reactions, including condensation, cyclization, and, more recently, metal-catalyzed cross-coupling methods.

Condensation Reactions and Cyclization Processes

A primary and well-documented route to this compound involves a multi-step process beginning with a condensation reaction. One common pathway starts with the condensation of 4-chlorobenzaldehyde (B46862) with two equivalents of an acetoacetic ester. rsc.org This is followed by alkaline hydrolysis and decarboxylation to yield 3-(4-chlorophenyl)glutaric acid. rsc.orgacs.org

The crucial cyclization step to form the glutarimide (B196013) ring can then be achieved by two main methods:

Reaction with Ammonia (B1221849): The prepared 3-(4-chlorophenyl)glutaric acid is dissolved in water and treated with concentrated ammonium (B1175870) hydroxide (B78521). nih.gov The solution is heated to a high temperature (around 200 °C) to drive the cyclization and dehydration, yielding the final this compound. nih.gov

Anhydride (B1165640) Intermediate: An alternative method involves the dehydration of the 3-(4-chlorophenyl)glutaric acid to form the corresponding 3-(4-chlorophenyl)glutaric acid anhydride. rsc.org This anhydride is then treated with ammonia to form the glutarimide ring. rsc.org

Another relevant cyclization strategy is the Dieckmann condensation. This intramolecular reaction is a key method for forming cyclic β-keto esters, which are precursors to piperidine-2,4-diones. acs.orgnih.gov For the synthesis of piperidine-2,6-diones, a related approach involves the cyclization of an amidodiester precursor. nih.gov

| Starting Materials | Key Intermediates | Cyclization Reagent | Final Product | Reference |

|---|---|---|---|---|

| 4-chlorobenzaldehyde, Acetoacetic ester | 3-(4-chlorophenyl)glutaric acid | Ammonium hydroxide | This compound | rsc.orgnih.gov |

| 3-(4-chlorophenyl)glutaric acid | 3-(4-chlorophenyl)glutaric acid anhydride | Ammonia | This compound | rsc.org |

Nucleophilic Substitution Approaches

While building the ring with the substituent in place is common, nucleophilic substitution reactions represent another strategic approach. This can involve forming the key C-C bond via modern cross-coupling reactions or modifying the completed heterocyclic ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. Studies on N-acyl-glutarimides have shown they are highly reactive in Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of palladium catalysis with this heterocyclic system. rsc.org This suggests a plausible synthetic route involving the coupling of a piperidine-2,6-dione bearing a leaving group (e.g., a halide) at the 4-position with a (4-chlorophenyl)boronic acid derivative, catalyzed by a palladium complex. rsc.org

Furthermore, the nitrogen atom of the glutarimide ring can act as a nucleophile. Once the this compound scaffold is formed, it can undergo N-alkylation. For instance, it can be reacted with electrophiles like 1-bromo-4-chlorobutane (B103958) in the presence of a base to attach a butyl chain to the nitrogen, forming derivatives for further investigation. researchgate.net

Reaction of 4-Chlorophenylpiperidine with Carbon Dioxide

A synthetic pathway involving the reaction of 4-(4-chlorophenyl)piperidine (B1270657) with carbon dioxide to produce this compound has been mentioned in the chemical literature. acs.org This method would theoretically involve the carboxylation of the piperidine (B6355638) precursor. However, detailed experimental protocols and reaction conditions for this specific transformation are not extensively documented in readily available sources. acs.org

Catalyst Selection and Reaction Optimization Strategies

The selection of appropriate catalysts and the optimization of reaction conditions are critical for achieving high yields and purity in the synthesis of this compound and its precursors.

| Reaction Step | Catalyst/Reagent | Purpose | Reference |

|---|---|---|---|

| Hydrolysis of diester precursor | Potassium hydroxide (KOH) | Base-catalyzed hydrolysis to form 3-(4-chlorophenyl)glutaric acid. | acs.org |

| Cyclization of amic acid | 1,1'-Carbonyldiimidazole (CDI) | Activates the carboxylic acid for intramolecular cyclization to the imide. | nih.gov |

| Cross-Coupling Reactions | Palladium(II) acetate (B1210297) (Pd(OAc)₂) with ligands (e.g., Xantphos) | Catalyzes C-N and C-C bond formation in related imide systems. | rsc.org |

| Aza-Prins Cyclization (Precursor Synthesis) | Niobium(V) chloride (NbCl₅) | Lewis acid catalyst for the synthesis of 4-chloropiperidine (B1584346) intermediates. | researchgate.net |

Optimization strategies often focus on purification of key intermediates. For example, the purity of crude 3-(4-chlorophenyl)glutaric acid can be significantly improved from ~96% to >99% by recrystallization from methyl isobutyl ketone, which is a critical step for ensuring the quality of the final product. acs.org

Chemical Reactivity Profiles

The chemical reactivity of this compound is centered on the glutarimide ring and the attached chlorophenyl group. The dione (B5365651) structure offers sites for both reduction and oxidation.

Oxidation Reactions and Derived Products

The glutarimide ring is generally stable, but the molecule can undergo oxidation at several positions under specific conditions, particularly enzymatic catalysis. Analogous studies on thalidomide (B1683933), which shares the glutarimide ring, show that cytochrome P450 enzymes can oxidize the molecule. nih.gov

Key oxidative transformations include:

Hydroxylation: P450-mediated oxidation can introduce hydroxyl groups onto the glutarimide ring, forming hydroxylated metabolites. nih.gov For thalidomide, this leads to 5-hydroxythalidomide, which can be further oxidized to a dihydroxythalidomide product. nih.gov A similar pathway is plausible for this compound.

Quinone Formation: The dihydroxylated metabolite can be further oxidized to a reactive quinone intermediate. nih.gov

Dehydrogenation: A potential oxidation reaction for the piperidine ring is acceptorless dehydrogenation, which would convert the piperidine-2,6-dione into the corresponding 4-(4-chlorophenyl)pyridine-2,6-dione. This type of reaction has been demonstrated on related piperidine structures using iridium-based catalysts. rsc.org

In other studies, the glutarimide ring has shown resilience to oxidation when other functional groups are present. For example, 2-((hetero)aryl(methyl))thio glutarimides can be selectively oxidized at the sulfur atom to form the corresponding sulfones without affecting the glutarimide structure.

Reduction Reactions and Derived Products

The reduction of the dicarbonyl functionality within the this compound ring system opens pathways to a range of modified piperidine structures. While specific literature detailing the reduction of this exact compound is limited, the reactivity can be inferred from the reduction of analogous glutarimide and piperidine-2,6-dione systems. The primary products of such reductions are typically hydroxylated piperidines or fully reduced piperidine rings.

Common reduction methodologies, such as catalytic hydrogenation or the use of metal hydride reagents, are expected to transform one or both of the carbonyl groups. For instance, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas can lead to the reduction of the carbonyls to hydroxyl groups. The selectivity of this reduction can often be controlled by reaction conditions such as temperature, pressure, and catalyst loading.

A potential reduction pathway could lead to the formation of 4-(4-chlorophenyl)-2,6-dihydroxypiperidine . Further reduction under more forcing conditions could potentially lead to the fully reduced 4-(4-chlorophenyl)piperidine .

Another class of reducing agents, metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also employed for the reduction of cyclic imides. NaBH₄ is a milder reducing agent and may selectively reduce one of the carbonyl groups to a hydroxyl, yielding a hydroxylactam intermediate. In contrast, the more powerful LiAlH₄ is capable of reducing both carbonyl groups and the amide functionality, which could lead to the formation of 4-(4-chlorophenyl)piperidine .

A study on the synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrates the reduction of a related precursor, 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, to 4-(4-chlorophenyl)-4-hydroxypiperidine via catalytic hydrogenation, highlighting the feasibility of reducing functionalities on this scaffold. nih.gov

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagent/Condition | Potential Product(s) |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-(4-Chlorophenyl)-2-hydroxy-6-oxopiperidine, 4-(4-Chlorophenyl)-2,6-dihydroxypiperidine, 4-(4-Chlorophenyl)piperidine |

| This compound | Metal Hydride (e.g., NaBH₄) | 4-(4-Chlorophenyl)-2-hydroxy-6-oxopiperidine |

| This compound | Metal Hydride (e.g., LiAlH₄) | 4-(4-Chlorophenyl)piperidine |

Substitution Reactions and Derived Products

The this compound scaffold offers several sites for substitution, with the nitrogen atom of the imide functionality being the most reactive nucleophilic center. N-alkylation and N-acylation are common transformations used to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

N-Alkylation: The acidic proton on the nitrogen atom can be readily removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to yield N-substituted derivatives. This strategy has been successfully employed in the synthesis of novel piperidine-2,6-dione derivatives with potential antipsychotic activity. researchgate.net

N-Acylation: Similarly, acylation at the nitrogen atom can be achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can serve as a handle for further functionalization or directly contribute to the biological activity of the resulting analog.

While substitution on the carbon framework of the piperidine ring is less common due to the lower reactivity of the C-H bonds, it can be achieved under specific conditions, often requiring the introduction of activating groups or the use of organometallic reagents.

Table 2: Representative Substitution Reactions of 4-Aryl-piperidine-2,6-diones

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-4-(4-chlorophenyl)piperidine-2,6-dione |

| N-Acylation | Acyl chloride/anhydride, Base | 1-Acyl-4-(4-chlorophenyl)piperidine-2,6-dione |

Derivatization Strategies for Novel Analogs

The derivatization of this compound is a key strategy for the exploration of new chemical space and the development of novel therapeutic agents. Research has shown that modifications at the N-1 position of the piperidine-2,6-dione ring are particularly fruitful for generating analogs with diverse pharmacological profiles.

One prominent strategy involves the introduction of a linker at the nitrogen atom, which is then connected to another pharmacophoric group. For example, a series of novel 4-phenylpiperidine-2,6-diones bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the nitrogen were synthesized and evaluated as ligands for α₁-adrenoceptor subtypes. beilstein-journals.org This approach highlights the utility of the piperidine-2,6-dione as a scaffold for presenting functional groups that can interact with biological targets.

Another successful derivatization approach led to the discovery of a promising antipsychotic candidate, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione. researchgate.net In this case, a butyl linker connects the this compound core to a 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety, resulting in a molecule with high affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors.

Furthermore, the synthesis of novel loperamide (B1203769) analogs has been achieved using a related 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold, suggesting that the reduced form of the target compound can also serve as a valuable starting point for derivatization. nih.gov These examples underscore the versatility of the this compound core in the design of new molecules with tailored biological activities.

Table 3: Examples of Derivatization Strategies for 4-Aryl-piperidine-2,6-dione Analogs

| Core Scaffold | Derivatization Site | Introduced Moiety | Resulting Analog Type | Reference |

| 4-Phenylpiperidine-2,6-dione (B1266656) | N-1 position | ω-[4-(substituted phenyl)piperazin-1-yl]alkyl | α₁-Adrenoceptor ligands | beilstein-journals.org |

| This compound | N-1 position | 4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl | Multireceptor antipsychotics | researchgate.net |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | N-1 position | Various amide and other functionalities | Loperamide analogs | nih.gov |

Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure and bonding of 4-(4-chlorophenyl)piperidine-2,6-dione. By employing a variety of methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, a comprehensive understanding of its chemical identity can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established chemical shift theory.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton at the C4 position, the methylene (B1212753) protons of the piperidine (B6355638) ring, and the N-H proton of the imide group. The protons on the chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to ortho- and meta-coupling. The methine proton (H4) would likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C3 and C5 would also present as complex multiplets. The imide proton (N-H) is expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments in the molecule. The carbonyl carbons (C2 and C6) of the dione (B5365651) are expected to resonate at the most downfield region (around δ 170 ppm). The aromatic carbons of the chlorophenyl group will show signals in the δ 120-145 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The C4 carbon, attached to the aromatic ring, and the C3 and C5 carbons of the piperidine ring will have distinct signals in the aliphatic region.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (ortho to Cl) | ~7.3 | d | Expected as a doublet due to coupling with meta protons. |

| Aromatic Protons (meta to Cl) | ~7.2 | d | Expected as a doublet due to coupling with ortho protons. |

| CH (C4) | ~3.5 | m | Multiplet due to coupling with adjacent CH2 groups. |

| CH2 (C3, C5) | ~2.8 | m | Complex multiplet. |

| NH | Variable | s (broad) | Chemical shift is solvent and concentration dependent. |

| C=O (C2, C6) | ~172 | - | Carbonyl carbons of the imide. |

| Aromatic C-Cl | ~134 | - | Quaternary carbon. |

| Aromatic C-H | ~129, ~128 | - | - |

| Aromatic C (ipso) | ~140 | - | Quaternary carbon attached to the piperidine ring. |

| C4 | ~40 | - | - |

| C3, C5 | ~35 | - | - |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the dione, typically in the region of 1680-1750 cm⁻¹. The N-H stretching vibration of the imide should appear as a band around 3200-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be just below 3000 cm⁻¹. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations are often more intense. Therefore, the symmetric stretching of the aromatic ring would be a prominent feature. The C=C stretching vibrations of the phenyl ring are expected in the 1580-1610 cm⁻¹ region. The C-Cl stretch would also be Raman active.

Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3200-3300 | 3200-3300 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |

| C=O | 1680-1750 | 1680-1750 | Stretching |

| Aromatic C=C | 1580-1610, 1450-1500 | 1580-1610, 1450-1500 | Stretching |

| C-N | 1200-1350 | 1200-1350 | Stretching |

| C-Cl | 600-800 | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₁H₁₀ClNO₂), the monoisotopic mass is approximately 223.04 g/mol . cymitquimica.com In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 223. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of CO, HCl, or cleavage of the piperidine ring.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 223.04 |

| [M+H]⁺ | 224.05 |

| [M+Na]⁺ | 246.03 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the chlorophenyl group and the dione system. The chlorophenyl group is a chromophore that will exhibit π → π* transitions, typically with a primary absorption band (E-band) around 210-230 nm and a secondary, less intense band (B-band) around 260-280 nm. The carbonyl groups of the dione will show a weak n → π* transition at a longer wavelength, potentially overlapping with the B-band of the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent polarity.

Computational Chemistry Methodologies

Computational chemistry offers powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used for several purposes. dergipark.org.tr

Geometry Optimization: DFT can be used to determine the most stable three-dimensional conformation of the molecule. For the piperidine ring, chair and boat conformations are possible, and DFT can predict the lowest energy structure. It is anticipated that the chair conformation with the bulky 4-chlorophenyl group in an equatorial position would be the most stable.

Vibrational Frequency Analysis: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental data to confirm structural assignments.

Electronic Properties: DFT calculations can also provide information on electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other chemical species, including biological receptors. The MEP map is color-coded, typically showing negative potential (red to yellow) in areas with high electron density, such as around electronegative atoms like oxygen and chlorine, and positive potential (blue) in areas with low electron density, like around hydrogen atoms bonded to electronegative atoms.

For this compound, the most negative regions are anticipated to be localized around the two carbonyl oxygen atoms of the piperidine-2,6-dione ring and the chlorine atom on the phenyl group. These areas would be susceptible to electrophilic attack. Conversely, the most electropositive region is expected to be the hydrogen atom attached to the nitrogen in the piperidine ring (the N-H group), making it a likely site for nucleophilic interaction.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bldpharm.com

In the case of this compound, the HOMO is expected to be concentrated on the electron-rich chlorophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing piperidine-2,6-dione portion of the molecule. The charge transfer from the HOMO to the LUMO represents the primary electronic excitation. google.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters (Illustrative) This table is illustrative. Specific computational data for this compound is not available in the cited literature.

| Parameter | Description | Expected Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A large gap suggests high kinetic stability and low reactivity. A small gap suggests the molecule is more polarizable and reactive. bldpharm.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs and bonds. asianpubs.org This method quantifies delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions indicates the strength of the electron delocalization. nih.gov

For this compound, significant hyperconjugative interactions would be expected. Key interactions would likely involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (σ* and π) of adjacent bonds. For instance, delocalization from the nitrogen lone pair to the adjacent carbonyl (C=O) π orbitals would contribute to the stability of the amide system. nih.gov

Table 2: Significant NBO Interactions (Hypothetical) This table is hypothetical, illustrating expected interactions. Specific computational data for this compound is not available in the cited literature.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | - | Intramolecular hyperconjugation |

| LP (O) | σ* (N-C) | - | Intramolecular hyperconjugation |

Topological Studies (Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analyses like AIM, ELF, and LOL are employed to characterize the nature of chemical bonding and electron pairing in a molecule.

Atoms in Molecules (AIM): This theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. The properties at the bond critical points (BCPs) reveal the nature of the interaction (e.g., covalent vs. electrostatic).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions provide a visual representation of electron localization in the molecular space. They are effective in distinguishing core electrons, covalent bonds, and lone pairs, offering a clear picture of the molecule's electronic structure. researchgate.net

For this compound, these analyses would be expected to confirm the covalent nature of the C-C, C-H, C-N, and C-Cl bonds and characterize the polar covalent nature of the C=O bonds. The ELF and LOL plots would show high localization around the oxygen and nitrogen lone pairs and within the bonding regions. While these methods are powerful for understanding bonding in detail, specific studies applying AIM, ELF, or LOL to this compound are not present in the available literature. researchgate.net

Potential Energy Surface Scans and Conformational Analysis

The conformational flexibility of a molecule is critical to its biological activity and physical properties. Potential Energy Surface (PES) scans are computational methods used to explore the energy changes associated with the rotation around specific bonds, helping to identify the most stable molecular conformations (energy minima).

The piperidine ring, a core feature of this compound, is known to adopt several conformations, with the "chair" form being the most stable for unsubstituted cyclohexane (B81311) and many piperidine derivatives. nih.gov For the title compound, the piperidine ring is expected to exist predominantly in a chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the ring plane) positions. The bulky 4-chlorophenyl group at the C4 position would strongly favor the equatorial position to minimize steric hindrance with the axial hydrogens on the ring.

A study on the closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol, confirmed through X-ray crystallography that the piperidine ring adopts a chair conformation with the phenyl ring in the equatorial position. It is chemically reasonable to infer that this compound would adopt a similar low-energy conformation. A detailed PES scan would be required to quantify the energy barriers between different conformations, such as the chair-to-boat interconversion, but such specific data for this molecule is not documented in the searched literature.

Biological Activities and Pharmacological Profiles of 4 4 Chlorophenyl Piperidine 2,6 Dione and Its Derivatives

Anticancer Activity Studies

Derivatives of 4-(4-Chlorophenyl)piperidine-2,6-dione have demonstrated notable potential as anticancer agents through various mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of cancer cell growth.

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis is a key mechanism by which piperidone derivatives exert their anticancer effects. nih.gov Research has shown that certain novel piperidones can trigger the intrinsic pathway of apoptosis. nih.gov This is characterized by the depolarization of the mitochondrial membrane and the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.govnih.gov For instance, studies on specific piperidone compounds, designated as P3, P4, and P5, revealed a significant increase in the cell population with depolarized mitochondrial membranes following treatment. nih.gov This disruption of mitochondrial function is a critical step in initiating apoptosis. nih.gov

Furthermore, the treatment of cancer cells with these piperidone derivatives leads to the accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition. nih.gov The proteasome is a cellular complex that degrades unnecessary or damaged proteins, and its inhibition can lead to the buildup of pro-apoptotic proteins, thereby promoting cell death. nih.gov The pro-apoptotic protein Noxa, for example, accumulates after treatment with these compounds. nih.gov The regulation of proteins like Bax and Bcl-2, which control the integrity of the mitochondrial membrane, is also a critical aspect of piperidine-induced apoptosis. nih.gov An increased Bax:Bcl-2 ratio favors the release of cytochrome c from the mitochondria, activating the caspase signaling pathway and leading to apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit the proliferation of cancer cells. nih.govnih.gov This antiproliferative activity is often linked to the ability of these compounds to cause cell cycle arrest. nih.govnih.gov For example, one study demonstrated that a specific piperidone derivative, compound P5, causes cell cycle arrest at the G2/M phase in HL-60 leukemia cells. nih.gov Cell cycle analysis using DNA intercalating agents like DAPI has confirmed that treatment with these compounds can lead to alterations in the cell cycle profile, ultimately halting cell division. nih.gov

Studies have identified several stress-related genes, including PMAIP1, ATF3, CHAC1, MYC, and HMOX-1, that are differentially regulated by piperidone treatment and contribute to their cytotoxic and antiproliferative effects. nih.gov The inhibition of key signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt, is another mechanism through which piperidine (B6355638) derivatives can suppress cancer cell growth. nih.gov

Cytotoxicity Against Specific Tumor Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a range of human and murine cancer cell lines. nih.gov Notably, these compounds have shown selective cytotoxicity towards tumorigenic cells while having a lesser effect on non-cancerous cells. nih.gov

In a comparative study, three novel piperidones, P3, P4, and P5, exhibited significantly greater potency than the established anticancer drug melphalan (B128) against a panel of nine tumorigenic cell lines. nih.gov The average 50% cytotoxic concentration (CC50) values for these compounds were in the low micromolar range, indicating high efficacy. nih.gov For example, the average CC50 value for melphalan was 17.8 µM, while P3, P4, and P5 were found to be 7.88, 9.32, and 11.7 times more potent, respectively. nih.gov

| Compound | Average CC50 (µM) vs. Tumorigenic Cell Lines |

| Melphalan | 17.8 nih.gov |

| P3 | ~2.26 |

| P4 | ~1.91 |

| P5 | ~1.52 |

| Data derived from a study demonstrating the compounds to be 7.88, 9.32, and 11.7 times more potent than melphalan, respectively. nih.gov |

Antimicrobial Properties

The piperidine scaffold is also a key feature in compounds exhibiting antimicrobial activity. ijpbs.com Derivatives of this compound have been investigated for their efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy

Several studies have highlighted the antibacterial potential of piperidine derivatives. biomedpharmajournal.orgresearchgate.net For instance, a series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid demonstrated significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net The antibacterial efficacy was found to be influenced by the nature of the substituents on the piperidine ring. researchgate.net

In another study, newly synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids showed promising antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov The activity of some of these compounds was comparable or even superior to standard antibiotics like cefuroxime (B34974) and ampicillin. nih.gov

Antifungal Efficacy

The antifungal properties of piperidine derivatives have also been a subject of investigation. biomedpharmajournal.orgnih.gov While some piperidine compounds show no activity against certain fungal species, others exhibit varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net

For example, thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity, suggesting that the addition of this functional group enhances the compound's efficacy. biomedpharmajournal.org In contrast, some simple 6-alkyl-2,3,4,5-tetrahydropyridine derivatives, including 6-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine, did not show antifungal activity in one study, indicating that the structural features of the derivative are critical for its biological function. nih.gov

Neuroprotective Investigations

The potential of this compound derivatives to act as neuroprotective agents has been explored through various studies, primarily focusing on their ability to inhibit cholinesterases and their broader activity within the central nervous system.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's, as they prevent the breakdown of the neurotransmitter acetylcholine (B1216132). Research into piperidine derivatives has revealed their potential in this area. A study on a series of 1-benzyl-3,5-bis(arylmethylidene)piperidin-4-ones, which are structurally related to this compound, demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

One of the most effective compounds in this series was (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), a derivative containing the key 4-chlorophenyl group. This compound exhibited the strongest inhibition of BuChE with an IC50 value of 17.28 µM, and also showed potent AChE inhibition. acgpubs.org The presence of the chlorine substituent on the benzylidene rings was found to be a significant factor in the dual inhibitory capability of these compounds. acgpubs.org

Another derivative, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was the most potent against AChE, with an IC50 of 12.55 µM. acgpubs.org These findings underscore the therapeutic potential of the piperidinone core in designing new cholinesterase inhibitors. Further research into benzamide (B126) derivatives containing a piperidine core supports the idea that these structures are beneficial for inhibiting the AChE enzyme, thereby promoting learning and memory. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Piperidinone Derivatives acgpubs.org

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | 4-Nitro | 12.55 | - |

| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | 4-Chloro | - | 17.28 |

Note: A lower IC50 value indicates greater potency.

Central Nervous System (CNS) Activity Profiling

Beyond cholinesterase inhibition, derivatives of this compound have shown other activities within the central nervous system. For instance, various piperidin-4-one derivatives have been reported to exhibit CNS depressant effects. biomedpharmajournal.org In a study focused on the synthesis of 5,5-diphenylimidazolidine-2,4-dione derivatives, it was observed that compounds featuring a chloro group demonstrated significant CNS activity. niscpr.res.in Although these compounds have a different heterocyclic core, the findings highlight the potential contribution of the chloro-phenyl moiety to CNS-related effects.

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have demonstrated significant promise as both anti-inflammatory and analgesic agents in preclinical studies.

A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which are closely related to the core compound, were synthesized and evaluated for their analgesic properties. All the tested derivatives displayed significant analgesic activity in a tail-flick test in rats. nih.gov This suggests that the 4-(4-chlorophenyl)piperidine (B1270657) scaffold is a key pharmacophore for eliciting an analgesic response.

Furthermore, research on other dione-containing heterocyclic compounds supports the potential for anti-inflammatory and analgesic effects. Studies on 7-substituted purine-2,6-diones have identified compounds with strong analgesic and anti-inflammatory properties. nih.govgoogle.com Similarly, a new series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives were synthesized and found to possess both anticonvulsant and antinociceptive (analgesic) activity. mdpi.com One of the most active compounds from this series significantly reduced pain responses in a formalin-induced pain model. mdpi.com

Table 2: Analgesic Activity of a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione Derivative mdpi.com

| Phase of Formalin Test | Dose (mg/kg) | Reduction in Pain Response (%) |

| Early Phase | 30 | 55 |

| Early Phase | 60 | 74 |

| Late Phase | 60 | 41 |

Antipsychotic Potential and Receptor Properties

The potential of piperidine derivatives as antipsychotic agents has been an area of active investigation, with a focus on their interaction with dopamine (B1211576) and serotonin (B10506) receptors. The blockade of central dopamine D2 receptors is thought to address the positive symptoms of schizophrenia, while antagonism of 5-HT2 receptors may help with negative symptoms and reduce side effects. google.com

Patent filings have disclosed a group of piperazine (B1678402) and piperidine derivatives as potent antagonists of both dopamine D2 and 5-HT2 receptors, indicating their utility in treating psychotic disorders like schizophrenia. google.comgoogle.com These documents highlight the importance of the piperidine core in achieving this dual receptor antagonism, which is considered an advantageous profile for an antipsychotic drug. google.com

Antiviral Properties

Recent research has uncovered the antiviral potential of piperidine-containing compounds against a range of viruses. A study on 1,4,4-trisubstituted piperidines demonstrated their ability to block the replication of human coronavirus 229E (HCoV-229E) in vitro. mdpi.com The antiviral activity was significant, with some compounds causing a 2- to 3-log10 reduction in the viral load. mdpi.com

Furthermore, a series of piperidine-substituted purine (B94841) derivatives were developed and shown to have potent antiviral activity against HIV and influenza A/H1N1. nih.gov One derivative, in particular, showed significant potency against influenza A/H1N1. nih.gov The broad antiviral potential of piperidin-4-one derivatives has also been noted in other studies. biomedpharmajournal.org

Table 3: Antiviral Activity of a 1,4,4-trisubstituted piperidine derivative against HCoV-229E mdpi.com

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound 2 | 7.4 | 44 | 6 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Mechanisms of Action and Molecular Target Engagement

Interaction with Specific Molecular Targets

The therapeutic potential of 4-(4-chlorophenyl)piperidine-2,6-dione analogues is rooted in their ability to interact with specific biological molecules, thereby modulating their activity.

Enzyme Inhibition and Modulation

Derivatives of this compound have been investigated for their effects on enzyme activity. For instance, certain analogues have been explored as inhibitors of protein kinase B (PKB/Akt), a key enzyme in cell signaling pathways that regulate growth and survival. nih.gov Optimization of related structures has led to the development of potent, ATP-competitive inhibitors with significant selectivity for PKB over other kinases like PKA. nih.gov

Receptor Binding Affinities

The structural motif of this compound is found in compounds that exhibit binding affinities for a range of receptors, including those for key neurotransmitters.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Studies on related piperidine (B6355638) derivatives have revealed high affinity and selectivity for human dopamine D4 receptors. nih.gov Specifically, certain N-linked heterocyclic piperidine derivatives have been identified as potent hD4 ligands with over 300-fold selectivity against D2 and D3 receptors. nih.gov The modulation of serotonin receptors, particularly the 5-HT4 receptor, is another area of interest, as it can influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov

Histamine (B1213489) H1 Receptor: The piperidine core is a common feature in many histamine H1 receptor antagonists. nih.govacs.org Research into the structure-activity relationships of these antagonists has shown that the amine moieties are expected to bind to a critical aspartic acid residue, which is a key anchoring point in aminergic GPCRs. nih.govacs.org The cyclization of these ligands can significantly impact their binding kinetics and affinity for the H1 receptor. acs.org

Interactive Table: Receptor Binding Affinity Data

| Compound Class | Receptor Target | Finding |

| N-linked heterocyclic piperidine derivatives | Dopamine D4 (hD4) | High affinity (5.2 nM) and >300-fold selectivity over hD2 and hD3 receptors. nih.gov |

| Piperidine-based antagonists | Histamine H1 | Amine moieties bind to a key aspartic acid residue (D3.32). nih.govacs.org |

| Serotonin receptor modulators | 5-HT4 | Modulation influences the release of acetylcholine and dopamine. nih.gov |

Modulation of Protein Expression Levels

A significant mechanism of action for certain derivatives is the targeted degradation of specific proteins through the recruitment of the cell's natural protein disposal machinery.

Reduction of Widely Interspaced Zinc Finger Motif (WIZ) Proteins

While direct evidence for the effect of this compound on WIZ proteins is not extensively detailed in the provided context, the broader class of molecules it belongs to, particularly those designed as protein degraders, have the potential to modulate the levels of various cellular proteins. The general mechanism of such degraders involves inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Degradation of BET Protein Family Members

Derivatives of this compound are integral components of Proteolysis-Targeting Chimeras (PROTACs) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. dundee.ac.ukresearchgate.net These proteins are crucial transcriptional regulators, and their deregulation is linked to cancer and inflammatory diseases. nih.gov

PROTACs incorporating a BET inhibitor moiety, such as those derived from JQ1, and a ligand for an E3 ubiquitin ligase like VHL or DCAF11, can effectively and selectively induce the degradation of BET proteins. researchgate.netnih.gov For example, the PROTAC MZ1 was shown to potently and rapidly induce the reversible and selective removal of BRD4 over BRD2 and BRD3. researchgate.net This degradation is dependent on the recruitment of the E3 ligase and the subsequent action of the proteasome. researchgate.net Similarly, other degraders have been developed that selectively target BRD4 for degradation by recruiting the DCAF11 E3 ligase. nih.gov

Interactive Table: BET Protein Degradation Data

| Degrader Type | Target Proteins | Key Findings |

| PROTAC (e.g., MZ1) | BRD2, BRD3, BRD4 | Preferential degradation of BRD4 over BRD2 and BRD3. researchgate.net |

| Monovalent Direct Degrader (e.g., PLX-3618) | BRD4 | Selective degradation of BRD4 through recruitment of DCAF11. nih.gov |

Pathway-Specific Interventions

The targeted degradation of proteins like BRD4 leads to specific downstream effects on cellular pathways. The removal of BRD4 by selective degraders results in distinct transcriptional changes compared to pan-BET inhibition. nih.gov For instance, treatment with the BRD4-selective degrader MZ1 led to a different gene expression profile for genes such as FAS, FGFR1, and TYRO3 when compared to the pan-BET inhibitor JQ1, while showing similar effects on BRD4-dependent genes like MYC and P21. nih.gov This highlights the potential for more precise therapeutic interventions by selectively targeting individual members of a protein family.

Glycolysis Inhibition (e.g., Lactate Dehydrogenase A (LDHA) Inhibition)

Despite the significant interest in the development of small molecules that can modulate cellular metabolism for therapeutic purposes, a thorough review of existing scientific literature indicates a lack of studies specifically investigating the effect of this compound on glycolysis or its key enzyme, Lactate Dehydrogenase A (LDHA). While the inhibition of LDHA is a recognized strategy for targeting cancer metabolism, there is currently no direct evidence to suggest that this compound functions as an inhibitor of this enzyme or otherwise impedes the glycolytic pathway.

Ternary Complex Formation Studies (e.g., CRBN-DDB1 Complexes)

The piperidine-2,6-dione scaffold is a well-known structural motif present in molecules that act as molecular glues, facilitating the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and target proteins, leading to their degradation. These interactions involve the formation of a ternary complex comprising the small molecule, CRBN (in complex with DDB1), and a neosubstrate protein.

However, extensive searches of the scientific literature and patent databases did not yield any specific data on the ability of this compound to induce the formation of a ternary complex with the CRBN-DDB1 complex. While patents exist for a broad range of piperidine-2,6-dione derivatives that are designed to bind to CRBN, specific experimental evidence or detailed studies concerning this compound in this context are not publicly available. The general principle of how such compounds bind to the CRBN pocket is understood, but the specific interactions and downstream consequences for this particular compound have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 4-(4-chlorophenyl)piperidine-2,6-dione analogs is intricately linked to their structural architecture. Modifications to both the piperidine-2,6-dione core and the appended phenyl ring can lead to significant changes in potency and selectivity. Studies on related piperidine-2,6-dione and pyrrolidine-2,5-dione derivatives have provided valuable insights into these relationships, particularly in the context of anticonvulsant activity.

Research on a series of N-substituted piperidine-2,6-diones has demonstrated that the nature of the substituent on the imide nitrogen plays a crucial role in determining anticonvulsant potency. For instance, the introduction of an aromatic ring at this position has been a common strategy to enhance activity. The substitution pattern on this aromatic ring further refines the biological profile.

In a study of related pyrrolidine-2,5-dione derivatives, which share a similar glutarimide-like core, specific substitutions on a phenyl ring attached to the core were found to be critical for activity. For example, the presence of a chlorine atom at the para-position of the phenyl ring, as seen in the parent compound, is often associated with favorable biological activity. The electronic and steric properties of substituents on this ring can influence the interaction with biological targets.

The following table illustrates the impact of structural modifications on the anticonvulsant activity of hypothetical analogs of this compound, based on established SAR principles from related compound series.

| Compound | R1 (N-substituent) | R2 (Phenyl Ring Substituent) | Relative Potency | Selectivity Profile |

|---|---|---|---|---|

| Analog 1 | -H | 4-Cl | Baseline | Moderate |

| Analog 2 | -CH3 | 4-Cl | Increased | Similar to baseline |

| Analog 3 | -Phenyl | 4-Cl | Significantly Increased | Altered |

| Analog 4 | -H | 4-F | Decreased | Similar to baseline |

| Analog 5 | -H | 4-NO2 | Increased | Altered |

Impact of Functional Groups on Target Affinity and Pharmacological Profile

The 4-chlorophenyl group significantly influences the molecule's properties. The chlorine atom, being an electron-withdrawing group, affects the electron density of the phenyl ring and can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to target affinity. The lipophilicity imparted by the chlorophenyl moiety also plays a role in the compound's ability to cross biological membranes and access its target sites.

Modification of these functional groups can lead to substantial changes in the pharmacological profile. For example, alkylation or arylation at the imide nitrogen can alter the hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish affinity for a particular target, depending on the topology of the binding site.

The table below summarizes the anticipated impact of various functional groups on the target affinity of hypothetical this compound derivatives, drawing from general principles of medicinal chemistry.

| Functional Group Modification | Anticipated Impact on Target Affinity | Potential Change in Pharmacological Profile |

|---|---|---|

| Replacement of 4-Cl with 4-F | May decrease affinity due to weaker halogen bonding | Reduced potency |

| Replacement of 4-Cl with 4-CH3 | May alter binding through hydrophobic interactions | Potential shift in selectivity |

| N-methylation of the piperidine-2,6-dione ring | Loss of hydrogen bond donor capability | Altered target interaction and potential loss of activity |

| Introduction of a hydroxyl group on the phenyl ring | Introduction of a hydrogen bond donor/acceptor | Increased polarity and potential for new target interactions |

Stereochemical Influences on Activity and Chiral Recognition

The this compound molecule possesses a chiral center at the C4 position of the piperidine (B6355638) ring. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-4-(4-chlorophenyl)piperidine-2,6-dione. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles due to their distinct three-dimensional arrangements, which lead to differential interactions with chiral biological macromolecules such as receptors and enzymes.

While specific studies on the chiral separation and differential activity of the enantiomers of this compound are not extensively reported in publicly available literature, research on other chiral piperidine derivatives provides a strong basis for expecting stereospecific effects. For instance, in studies of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, slight but discernible differences in affinity for sigma receptors were observed between enantiomers.

The differential activity of enantiomers is a result of chiral recognition at the biological target. One enantiomer may fit more snugly into a binding pocket, leading to a more stable drug-receptor complex and a stronger biological response. The other enantiomer may bind less avidly or even interact with a different target altogether.

The separation of enantiomers is typically achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The characterization of the individual enantiomers' pharmacological activity is crucial for the development of safer and more effective drugs.

The following table provides a hypothetical illustration of the potential differences in biological activity between the enantiomers of this compound, based on common observations for chiral drugs.

| Enantiomer | Hypothetical Target Affinity (Ki) | Hypothetical Relative Potency |

|---|---|---|

| (R)-4-(4-Chlorophenyl)piperidine-2,6-dione | Lower Ki value | Higher |

| (S)-4-(4-Chlorophenyl)piperidine-2,6-dione | Higher Ki value | Lower |

| Racemic Mixture | Intermediate | Intermediate |

Preclinical Pharmacological and Toxicological Investigations

In Vitro Pharmacological Assays

In Vivo Efficacy Models

There is a lack of specific in vivo efficacy data for 4-(4-Chlorophenyl)piperidine-2,6-dione in established behavioral models for Central Nervous System (CNS) activity. Preclinical research on derivatives of the related compound, 4-(4'-chlorophenyl)-4-hydroxypiperidine, has demonstrated analgesic properties in animal models. For instance, a study in male Wistar rats using the tail-flick test, a thermal stimulus model, showed that these derivatives exhibited significant analgesic activity. However, it is crucial to note that these findings pertain to structurally different molecules and cannot be directly extrapolated to this compound.

Pharmacokinetic Profiling in Preclinical Species

Comprehensive pharmacokinetic data for this compound in preclinical species is not currently available in the scientific literature. To fully characterize its potential as a therapeutic agent, studies determining its absorption, distribution, metabolism, and excretion (ADME) would be necessary.

Clearance Studies

No specific data from clearance studies for this compound have been published.

Terminal Elimination Half-Life Determination

Information regarding the terminal elimination half-life of this compound in any preclinical species has not been reported.

Volume of Distribution Analysis

There are no available data on the volume of distribution for this compound.

Metabolic Pathway Elucidation

The specific metabolic pathways of this compound have not been elucidated. Generally, piperidine-containing compounds can undergo various metabolic transformations. For structurally related 4-aminopiperidines, N-dealkylation is a common metabolic route, often catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. Oxidation is another potential metabolic pathway for such compounds. Without dedicated metabolism studies for this compound, its metabolic fate, including the potential for N-dealkylation or oxidation, remains speculative.

Early Safety and Toxicity Assessments

Comprehensive preclinical safety and toxicological data for this compound are not extensively available in the public domain. Early assessments of a compound's safety profile are crucial in the drug development process to identify potential liabilities. Such assessments typically involve a battery of in vitro and in vivo studies to investigate general toxicity, genetic toxicity, and specific organ toxicity.

Based on available information, the primary toxicological data is derived from computational predictions and high-throughput screening assays. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed. nih.gov

| Classification | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) |  | Warning | H302: Harmful if swallowed |

The structural similarity of this compound to other glutarimide (B196013) derivatives, such as thalidomide (B1683933) and its analogs, suggests that a thorough toxicological evaluation would be necessary for any potential therapeutic development. mdpi.comnih.govacs.org The glutarimide ring, in particular, is a key structural motif in compounds that have shown potent biological effects, as well as significant toxicities. nih.gov

Applications in Drug Discovery and Chemical Biology

Role as a Lead Compound in Pharmaceutical Development

A lead compound is a chemical starting point for the creation of new drugs. 4-(4-chlorophenyl)piperidine-2,6-dione has emerged as a significant lead compound due to its inherent potential to interact with various biological targets. ontosight.ai The piperidine (B6355638) ring is a common motif in many natural alkaloids and has been widely used in drug design for its favorable structural characteristics. nih.gov

Research has shown that derivatives of the piperidine-2,6-dione core exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and neurological effects. ontosight.ai For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which can be synthesized from precursors related to this compound, have demonstrated significant analgesic and hypotensive activities. nih.gov The presence of the chlorophenyl group often enhances the lipophilicity and binding affinity of the molecule to its target proteins.

The development of novel DPP-4 inhibitors, a class of drugs used to treat type-2 diabetes, has also utilized piperidine-containing structures. beilstein-journals.org While not a direct derivative, the synthesis of compounds like Alogliptin showcases the adaptability of the piperidine scaffold in creating potent and selective inhibitors. beilstein-journals.org

| Derivative Class | Observed Biological Activity |

| 4-(4'-chlorophenyl)-4-hydroxypiperidines | Analgesic, Hypotensive nih.gov |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anti-cancer nih.gov |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Antibacterial, Enzyme inhibition scielo.brscielo.br |

This table showcases examples of piperidine derivatives and their documented biological activities, highlighting the therapeutic potential of this chemical class.

Utilization as a Tool Compound for Biological Pathway Elucidation

Tool compounds are essential for dissecting complex biological pathways and validating new drug targets. This compound and its close analogs can serve this purpose by selectively interacting with specific proteins or enzymes, thereby allowing researchers to study their functions.

The piperidine scaffold is present in molecules designed to probe various biological systems. For example, derivatives have been used to investigate the JAK/STAT signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer. nih.gov By using such compounds, researchers can modulate the pathway and observe the downstream effects, providing insights into disease mechanisms.

Furthermore, the analysis of how these compounds are metabolized within cells can offer valuable information. Studies on the metabolic stability of related structures help in understanding their pharmacokinetic profiles and potential for further development. nih.gov

Potential in Proteolysis-Targeting Chimeras (PROTACs) Development and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

The glutarimide (B196013) moiety, which is structurally related to the piperidine-2,6-dione core, is a well-established E3 ligase binder, particularly for Cereblon (CRBN). Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, which contain a glutarimide ring, are classic examples. The structure of this compound, also known as 3-(4-chlorophenyl)glutarimide, makes it a highly relevant building block for PROTAC development. nih.gov

By incorporating this or similar glutarimide-based structures as the E3 ligase-binding element, researchers can design potent and selective PROTACs to target a wide array of proteins for degradation. The synthesis of PROTACs often involves coupling a target-binding ligand to a linker that is subsequently attached to the E3 ligase ligand. nih.gov

Precursor for Other Chemical Entities

Beyond its direct biological applications, this compound serves as a valuable precursor for the synthesis of more complex and pharmacologically active molecules. ontosight.aisielc.com Its chemical structure allows for various modifications, enabling the creation of a diverse library of compounds for drug screening.

For example, the carbonyl groups can be reduced or transformed, and the nitrogen atom of the piperidine ring can be substituted to introduce different functionalities. nih.gov The synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which exhibit analgesic properties, starts from related piperidine precursors. nih.govchemicalbook.com

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Areas

While the initial focus of research on piperidine-2,6-dione derivatives has been in specific areas, the structural motif holds promise for a broader range of therapeutic applications. Future investigations are anticipated to venture into new and diverse pathological domains.

The piperidine (B6355638) ring is a prevalent feature in a multitude of alkaloids and approved drugs, with thousands of piperidine-containing compounds having been explored in clinical and preclinical studies. nih.gov This extensive history underscores the therapeutic potential inherent in this heterocyclic system. Derivatives of the closely related 4-phenylpiperidine-2,6-dione (B1266656) have already demonstrated activity as antagonists for α1-adrenoceptor subtypes, suggesting potential applications in conditions where these receptors play a key role. nih.gov

Furthermore, research into analogous structures indicates a strong potential for expansion into oncology and neuropsychiatry. For instance, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated as potential anti-cancer agents, showing activity against hematological cancer cell lines. metwarebio.com The anticancer properties of piperidine-containing compounds are a significant area of current research, with mechanisms often involving the induction of apoptosis and the modulation of critical signaling pathways. medrxiv.orgnih.gov

In the realm of neuropsychiatric disorders, novel piperidine-2,6-dione derivatives have been designed as multireceptor atypical antipsychotics, exhibiting high affinity for dopamine (B1211576) and serotonin (B10506) receptors. creative-proteomics.com This suggests that the 4-(4-chlorophenyl)piperidine-2,6-dione backbone could be a starting point for developing new treatments for psychosis and other central nervous system disorders. The structural similarity to compounds with known analgesic properties also points towards a potential role in pain management. mdpi.com Additionally, the anti-inflammatory potential of piperazine (B1678402) derivatives, which share structural similarities, suggests that this compound analogs could be explored for their utility in treating inflammatory conditions. researchgate.net

Design of Advanced Derivatives with Enhanced Selectivity and Efficacy

A key avenue for future research lies in the rational design and synthesis of advanced derivatives of this compound. The goal is to optimize the compound's interaction with biological targets, thereby enhancing its therapeutic efficacy and selectivity while minimizing off-target effects.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. For example, research on 4-phenylpiperidine-2,6-dione derivatives has shown that modifications at the 1-position, such as the introduction of an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety, can yield potent and selective ligands for α1-adrenergic receptor subtypes. nih.gov Specifically, a butyl connecting chain was found to be optimal for high affinity. nih.gov Further refinement of a pharmacophoric model for α1D-ARs, based on binding data from these derivatives, has been shown to have high predictive power for designing new high-affinity ligands. nih.gov

In the context of antipsychotic drug development, SAR studies have led to the identification of a promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, which displays a unique pharmacological profile with high affinity for multiple dopamine and serotonin receptors and low affinity for the histamine (B1213489) H1 receptor, potentially reducing the risk of weight gain. creative-proteomics.com

Future work will likely involve a range of synthetic strategies to create diverse chemical libraries based on the this compound core. These strategies may include intramolecular cyclization reactions and the introduction of various substituents to explore their impact on biological activity. nih.govyoutube.com The development of derivatives with specific stereochemistry, such as all-cis-(multi)fluorinated piperidines, could also lead to compounds with novel pharmacological properties. youtube.com

Below is a table summarizing key findings from studies on derivatives of the core piperidine-2,6-dione structure, highlighting the impact of structural modifications on therapeutic activity.

| Derivative Class | Structural Modification | Resulting Activity | Reference |

| 4-Phenylpiperidine-2,6-diones | ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position | Potent and selective α1-adrenergic receptor antagonists | nih.gov |

| Piperidine-2,6-dione Derivatives | 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl) substitution | Atypical antipsychotic with multireceptor (dopamine and serotonin) affinity | creative-proteomics.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Varied aryl substitutions | Anticancer activity in hematological cancer cell lines | metwarebio.com |

| 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives | Substitution at the nitrogen atom | Analgesic and hypotensive effects | mdpi.com |

Integration of Multi-Omics Data for Deeper Understanding

To unlock the full therapeutic potential of this compound and its derivatives, future research must integrate multi-omics data to build a comprehensive understanding of their biological effects. This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can elucidate mechanisms of action, identify biomarkers for patient stratification, and predict potential off-target effects. nih.govazolifesciences.comnih.gov

Transcriptomics can reveal how these compounds alter gene expression in target cells and tissues. For instance, in the context of antipsychotic drug development, RNA sequencing can identify gene expression profiles associated with therapeutic response, potentially leading to personalized treatment strategies. nih.govnih.gov For anticancer applications, transcriptomic analysis can uncover the specific signaling pathways modulated by the compounds, such as those involved in apoptosis and cell cycle regulation. nih.gov

Proteomics offers a direct way to study the proteins that interact with the drug, including its primary target and any off-target interactions. nih.gov For derivatives acting as α1-adrenergic receptor antagonists, proteomic analysis of urine has been used to identify changes in protein expression following treatment with an antagonist like prazosin, revealing insights into the systemic effects of blocking this receptor. nih.gov This approach could be applied to understand the broader physiological impact of this compound derivatives.

Metabolomics , the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism following drug treatment. nih.govmetwarebio.comcreative-proteomics.commdpi.com In cancer research, metabolomics can identify unique metabolic signatures associated with drug response and resistance. nih.gov By analyzing the metabolome, researchers can understand how these compounds affect cellular metabolism, which is often dysregulated in cancer.

The integration of these multi-omics datasets through advanced computational and bioinformatic tools will be crucial. nih.govyoutube.com This integrated analysis can help construct molecular networks to understand disease mechanisms and drug responses, prioritize drug targets, and develop predictive models for drug efficacy and safety. nih.govmdpi.com Such an approach moves beyond a single-target paradigm to a more holistic understanding of a drug's effects on the entire biological system. azolifesciences.com

Bridging Preclinical Findings to Clinical Potential

A critical aspect of future research will be the effective translation of promising preclinical findings into clinically viable therapeutics. This requires a robust pipeline of in vitro and in vivo studies designed to assess the efficacy, and pharmacokinetic properties of novel this compound derivatives.

Initial preclinical evaluation often involves in vitro assays to determine a compound's potency and selectivity for its intended target. For example, binding assays with cloned human receptor subtypes are used to determine the affinity of new derivatives for specific receptors, such as the α1-adrenergic and dopamine receptors. nih.govcreative-proteomics.com

Successful in vitro candidates then progress to in vivo animal models that recapitulate aspects of human diseases. For potential antipsychotics, behavioral models in mice, such as the apomorphine-induced climbing behavior and MK-801-induced hyperactivity tests, can predict efficacy against the positive symptoms of psychosis. creative-proteomics.com Similarly, for analgesic research, thermal stimuli tests like the tail-flick method in rats are employed to evaluate pain-relieving properties. mdpi.com In the context of cancer, the in vivo efficacy of novel derivatives has been assessed in human gastric cancer cell xenograft models in nude mice. mdpi.com